molecular formula C8H10O4 B146467 cis-4-Cyclohexene-1,2-dicarboxylic acid CAS No. 2305-26-2

cis-4-Cyclohexene-1,2-dicarboxylic acid

Cat. No. B146467
CAS RN: 2305-26-2
M. Wt: 170.16 g/mol
InChI Key: ILUAAIDVFMVTAU-OLQVQODUSA-N
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Description

cis-4-Cyclohexene-1,2-dicarboxylic acid is a chemical compound with a cyclohexene ring and two carboxylic acid groups attached at the 1 and 2 positions in a cis configuration. This compound is of interest due to its potential applications in polymer synthesis and its role in influencing the properties of copolymers .

Synthesis Analysis

The synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid can be achieved through various methods. One approach involves the reaction of cis-4-cyclohexene-1,2-dicarboxylic acid with metal hydroxides or carbonates under hydrothermal conditions, which can lead to the formation of metal dicarboxylates. Notably, a cis-trans isomerization can occur during these reactions, influenced by the metal atom involved . Additionally, linear polyesters have been synthesized from cis- and trans-cyclohexene-1,2-dicarboxylic acid and diethylene glycol through solution polycondensation .

Molecular Structure Analysis

The molecular structure of cis-4-Cyclohexene-1,2-dicarboxylic acid derivatives has been extensively studied. For instance, the cis and trans isomers of 4-aminomethyl-1-cyclohexanecarboxylic acids have been analyzed using NMR and molecular orbital methods, revealing that both isomers exist in zwitterionic forms in aqueous solution with staggered conformations . The non-planar ring structure of 1,4-cyclohexanedicarboxylic acid has been introduced into copolyesters, affecting their thermal and mechanical properties .

Chemical Reactions Analysis

cis-4-Cyclohexene-1,2-dicarboxylic acid can undergo various chemical reactions, including isomerization under hydrothermal conditions . It can also participate in the synthesis of copolymers, where its stereochemistry plays a crucial role in determining the properties of the resulting material .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-4-Cyclohexene-1,2-dicarboxylic acid and its derivatives have been correlated with theoretical information indices. These indices have been used to analyze the relationship between the molecular structure of these compounds and their physicochemical properties . The synthesis of polyesters using cis- and trans-cyclohexene-1,2-dicarboxylic acid has provided insights into their thermal and spectral characteristics, which are crucial for their identification and structural studies .

Scientific Research Applications

  • Thermophysical Property Data Analysis

    • Field : Physical Chemistry
    • Application : The compound is used in the analysis of thermophysical property data . This involves studying the properties of the compound under various conditions of temperature and pressure .
    • Method : The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results : The data includes information on properties such as boiling temperature, critical temperature and pressure, density, enthalpy of phase transition, heat capacity, viscosity, and thermal conductivity .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : The compound is used as a starting material and intermediate in organic synthesis .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results : The outcomes would also depend on the specific synthesis, but the compound’s role as a starting material or intermediate suggests it is crucial to the formation of the final product .
  • Preparation of cis-cyclohex-4-ene-1,2-dicarboxylic acid

    • Field : Organic Chemistry
    • Application : The compound is produced through the Diels-Alder reaction by combining 1,3-butadiene and maleic anhydride .
    • Method : The initial product will hydrolyze to produce cyclohexene-cis-1,2-dicarboxylic acid .
    • Results : The result of this experiment is the successful synthesis of cyclohexene-cis-1,2-dicarboxylic acid .
  • Preparation of cis-cyclohexene-1,2-dicarboxylic anhydride

    • Field : Organic Chemistry
    • Application : The compound is used to prepare cis-cyclohexene-1,2-dicarboxylic anhydride .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results : The outcomes would also depend on the specific synthesis, but the compound’s role as a starting material suggests it is crucial to the formation of the final product .
  • Preparation of cis-cyclobutane-1,2-dicarboxylic acid

    • Field : Organic Chemistry
    • Application : The compound is used in the scalable synthesis of β-truxinic acid (CBDA-4) by capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid .
    • Method : This synthetic approach builds a foundation for investigating the properties and applications of the useful diacid .
    • Results : The result of this experiment is the successful synthesis of β-truxinic acid (CBDA-4) .
  • Preparation of cis-cyclohexene-1,2-dicarboxylic anhydride

    • Field : Organic Chemistry
    • Application : The compound is used to prepare cis-cyclohexene-1,2-dicarboxylic anhydride .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results : The outcomes would also depend on the specific synthesis, but the compound’s role as a starting material suggests it is crucial to the formation of the final product .

Safety And Hazards

“Cis-4-Cyclohexene-1,2-dicarboxylic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

(1R,2S)-cyclohex-4-ene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12)/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUAAIDVFMVTAU-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883825
Record name 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel-
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Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-Cyclohexene-1,2-dicarboxylic acid

CAS RN

2305-26-2
Record name rel-(1R,2S)-4-Cyclohexene-1,2-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2305-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexene-1,2-dicarboxylic acid, cis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel-
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Record name 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-cyclohex-4-ene-1,2-dicarboxylic acid
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Record name 4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID, CIS-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-4-Cyclohexene-1,2-dicarboxylic acid
Reactant of Route 2
cis-4-Cyclohexene-1,2-dicarboxylic acid
Reactant of Route 3
cis-4-Cyclohexene-1,2-dicarboxylic acid
Reactant of Route 4
cis-4-Cyclohexene-1,2-dicarboxylic acid
Reactant of Route 5
cis-4-Cyclohexene-1,2-dicarboxylic acid
Reactant of Route 6
cis-4-Cyclohexene-1,2-dicarboxylic acid

Citations

For This Compound
92
Citations
H Küppers, SA Kim - Acta Crystallographica Section C: Crystal …, 1993 - scripts.iucr.org
The molecules are connected by two intermolecular hy.-drogen bonds [O... O distances 2.656 (2) and 2.641 (2) A] forming infinite chains along [100]. No intramolecular hydrogen bond …
Number of citations: 4 scripts.iucr.org
E Kvaratskhelia, R Kvaratskhelia… - Bull. Georg. Natl. Acad …, 2013 - science.org.ge
Isomeric 4-cyclohexene-1, 2-dicarboxylic acids (cis-and trans-isomers) are widely used in various photosensitive, curable and thermostable enzyme compositions. It should be noted …
Number of citations: 0 science.org.ge
HC Godt, JF Anzenberger… - Journal of Chemical & …, 1968 - ACS Publications
20, 22). The materials are reported to have potential utility as insect repellante (1, 10, 17, 21), pyrethrin synergists (7), gasoline antiknock agents (23), and herbicides (25). Most notable …
Number of citations: 1 pubs.acs.org
C Ma, Q Wang, R Zhang - 2008 - Wiley Online Library
Eight new chiral triorganotin(IV) complexes, (R 3 Sn) 2 [C 8 H 14 (COO) 2 ] (R = C 6 H 5 : 1; PhCH 2 : 2), {(R 3 Sn) 2 [C 8 H 14 (COO) 2 ]} n (R = nBu: 3; Me: 4), (R 3 Sn) 2 [C 6 H 8 (COO) …
JE Contreras, JM Delgado, GD de Delgado - Journal of Molecular Structure, 2008 - Elsevier
Reaction of cis-4-cyclohexene-1,2-dicarboxylic acid with Ca(OH) 2 and with BaCO 3 , under hydrothermal conditions, afforded two new metal dicarboxylates: (cis-4-cyclohexene-1,2-…
Number of citations: 2 www.sciencedirect.com
AL Shabanov, MM Gasanova, CI Mamedov - Russian journal of organic …, 2002 - Springer
Stereochemistry of [2+2]- and [1+1]-macrocylization of cis-4-cyclohexene-1,2-dicarboxylic acid with 1,2-dibromoethane, 1,3-dichloro-2-propanol, and 1,5-dichloro-3-oxapentane was …
Number of citations: 7 link.springer.com
KC Mathur, MK Saxena - Journal of the Chinese Chemical …, 1982 - Wiley Online Library
The anhydride of cis‐4‐cyclohexene‐1,2‐dicarboxylic acid was condensed with phenanthrene, acenaphthene and fluorene in the presence of anhydrous aluminium chloride to give the …
Number of citations: 2 onlinelibrary.wiley.com
YK Seo, G Hundal, DH Jeon, U Lee… - … of Nanoscience and …, 2013 - ingentaconnect.com
… For all synthetic work, cis-4-cyclohexene-1-2-dicarboxylic acid was taken as the cis … were prepared by dissolving 1.06 g of cis-4-cyclohexene-1-2-dicarboxylic acid (Cy–H2) (Alfa, 98%) …
Number of citations: 3 www.ingentaconnect.com
AS Onishchenko, AL Shabanov… - Bulletin of the Academy of …, 1963 - Springer
The bromination of the sodium salt of cis-4-cyclohexene-1,2-dicarboxylic acid (IV) was studied, and the spatial structure of the bromo γ-lactone acid (V) formed in this reaction was …
Number of citations: 3 link.springer.com
DS Kim, PM Forster, GD de Delgado, SE Park… - Dalton …, 2004 - pubs.rsc.org
We have obtained three layered hybrid materials from the hydrothermal reaction of 4-cyclohexene-1,2-dicarboxylic acid with Co and Mn salts: Co(C8H8O4) [1], Mn(H2O)(C8H8O4) [2], …
Number of citations: 19 pubs.rsc.org

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